N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide
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Overview
Description
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide is not fully understood. However, it is believed to act as a selective antagonist of the delta-opioid receptor. This receptor is known to play a role in pain perception, mood regulation, and stress response.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce anxiety-like behavior and exhibit antidepressant-like effects. Additionally, it has been shown to have a low potential for abuse and dependence.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide in lab experiments is its potency and selectivity for the delta-opioid receptor. However, due to its complex synthesis method, it may not be readily available for all researchers. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide. One area of interest is its potential use in the treatment of chronic pain conditions. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, investigations into its potential use as an antidepressant and anxiolytic agent may also be warranted.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its potency and selectivity for the delta-opioid receptor make it a promising candidate for the treatment of chronic pain conditions, as well as for its potential use as an antidepressant and anxiolytic agent. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide involves the reaction of N-methyl-3-(1H-pyrazol-1-yl)benzamide with 1-bromo-3-phenylpropane in the presence of sodium hydride. The resulting intermediate is then treated with piperidine to obtain the final product. The purity of the compound can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic effects in animal models of pain. Additionally, it has been investigated for its potential use as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-27(25(30)22-12-5-13-23(19-22)29-18-8-15-26-29)24-14-7-17-28(20-24)16-6-11-21-9-3-2-4-10-21/h2-5,8-10,12-13,15,18-19,24H,6-7,11,14,16-17,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGLAEALONKRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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